(R)-1-(3,4-Dimethoxyphenyl)ethanamine hydrochloride is a chemical compound characterized by its specific stereochemistry and functional groups. It belongs to the class of phenethylamines and is recognized for its potential biological activity due to the presence of both an amine and a methoxy-substituted aromatic ring. The compound's IUPAC name is (1R)-1-(3,4-dimethoxyphenyl)ethanamine hydrochloride, with a molecular formula of C₁₀H₁₅ClN₂O₂ and a molecular weight of 217.69 g/mol .
The biological activity of (R)-1-(3,4-Dimethoxyphenyl)ethanamine hydrochloride is primarily attributed to its interaction with neurotransmitter systems in the brain. It may act as an agonist or antagonist at specific receptors, influencing neurotransmitter release and neuronal signaling pathways. Research indicates that compounds with similar structures often exhibit psychoactive effects and may interact with serotonin and dopamine receptors, potentially affecting mood and behavior .
The synthesis of (R)-1-(3,4-Dimethoxyphenyl)ethanamine hydrochloride typically involves the following methods:
(R)-1-(3,4-Dimethoxyphenyl)ethanamine hydrochloride has potential applications in various fields:
Interaction studies involving (R)-1-(3,4-Dimethoxyphenyl)ethanamine hydrochloride focus on its binding affinity to various receptors. These studies help elucidate its mechanism of action and potential therapeutic effects. For instance, investigations into its interaction with serotonin receptors could provide insights into its mood-modulating properties. Additionally, its influence on dopamine pathways may be relevant for understanding its effects on reward and addiction behaviors .
Several compounds share structural similarities with (R)-1-(3,4-Dimethoxyphenyl)ethanamine hydrochloride. Here are notable examples:
| Compound Name | CAS Number | Similarity |
|---|---|---|
| (R)-1-(3,4-Dimethoxyphenyl)ethanamine | 100570-24-9 | 1.00 |
| 1-(3,4-Dimethoxyphenyl)ethanamine | 50919-08-9 | 1.00 |
| (R)-5-(1-Aminoethyl)-2-methoxyphenol | 134856-00-1 | 0.97 |
| (R)-1-(3,4-Dimethoxyphenyl)ethanamine hydrochloride | 390815-41-5 | 0.97 |
| 1-(3,4,5-Trimethoxyphenyl)ethanamine | 121082-99-3 | 0.97 |
These compounds are unique due to variations in their functional groups or stereochemistry which can significantly influence their biological activity and pharmacological profiles. For example, while they may exhibit similar structural features, differences in methoxy group positioning or additional functional groups can lead to distinct interactions within biological systems .
(R)-1-(3,4-Dimethoxyphenyl)ethanamine hydrochloride is a chiral phenethylamine derivative with a hydrochloride counterion. Its systematic IUPAC name derives from the following structural elements:
This compound belongs to the substituted phenethylamines class, characterized by a phenethylamine backbone with substituents on the aromatic ring or ethyl chain.
| Feature | Description |
|---|---|
| Phenyl ring | Planar aromatic system with methoxy groups at positions 3 and 4. |
| Ethylamine chain | A two-carbon chain (C1–C2) connecting the phenyl ring to the amine group. |
| Chiral center | C1 (adjacent to the amine) with three substituents: phenyl, ethyl, and hydrogen. |
The methoxy groups at 3- and 4-positions introduce steric and electronic effects that influence molecular conformation:
Crystallographic studies of related phenethylamine hydrochlorides reveal:
While the phenyl ring is rigid, the ethyl chain exhibits limited rotational isomerism. The R configuration at C1 imposes specific spatial constraints, favoring distinct conformations in solution.
The R-enantiomer’s stereochemistry critically influences interactions with biological targets:
The primary amine group (-NH₂) is protonated by HCl, forming a stable ammonium ion (-NH₃⁺) with the chloride counterion. This salt enhances:
In the crystalline state, hydrogen bonding dominates:
Classical resolution techniques remain critical for isolating enantiomers of (R)-1-(3,4-dimethoxyphenethylamine) hydrochloride. Polysaccharide-based chiral stationary phases (CSPs) have demonstrated exceptional enantioselectivity for structurally similar compounds. For instance, cellulose tris(3-chloro-4-methylphenylcarbamate) (Lux Cellulose-2) achieved baseline separation of ivabradine and its enantiomeric impurity using methanol-based mobile phases [1]. Similarly, β-cyclodextrin immobilized CSPs enabled direct enantiomer separation of denopamine under reversed-phase conditions, achieving a resolution >1.5 within 10 minutes [2]. These CSPs leverage π-π interactions and hydrogen bonding to differentiate enantiomers, with mobile phase composition (e.g., ethanol/water/diethylamine mixtures) critically influencing retention and selectivity [1].
A thermodynamic study on paroxetine separation revealed that diastereomer resolution is entropy-driven, while enantiomer separation is enthalpy-driven [1]. This principle applies to (R)-1-(3,4-dimethoxyphenethylamine) hydrochloride, where optimizing column temperature and eluent polarity could enhance separations. For preparative-scale applications, simulated moving bed (SMB) chromatography using cellulose- or amylose-derived CSPs offers a scalable alternative to batch processes.
Catalytic asymmetric synthesis provides a more efficient route to enantiopure (R)-1-(3,4-dimethoxyphenethylamine) hydrochloride by circumventing resolution steps. Engineered amine dehydrogenases (AmDHs) have emerged as powerful biocatalysts for reductive amination of ketones. For example, a variant of Jeotgalicoccus aerolatus AmDH (Ja-AmDH-M3) achieved 99% enantiomeric excess (ee) in synthesizing α-(hetero)aryl primary amines from alkyl aryl ketones [5]. Applying this methodology, the target compound could be synthesized via asymmetric reductive amination of 3,4-dimethoxyphenylacetone using NADPH-dependent AmDHs under mild aqueous conditions.
Transition metal catalysis also shows promise. The borrowing hydrogen strategy, which enables direct coupling of alcohols and amines via temporary hydrogen transfer, has been adapted for chiral amine synthesis. Microwave-assisted, solvent-free conditions using iridium catalysts achieved C-N bond formation in <2 hours, offering atom-economic access to amine precursors [6]. However, achieving high enantioselectivity in such systems requires chiral ligands like BINAP or Josiphos, which remain underexplored for methoxy-substituted substrates.
Microwave irradiation and solvent-free protocols significantly enhance the sustainability of (R)-1-(3,4-dimethoxyphenethylamine) hydrochloride synthesis. A solvent-free borrowing hydrogen reaction demonstrated 85–95% yields for C-N bond formation using microwave heating at 150°C, eliminating volatile organic solvents and reducing reaction times from 24 hours to 30 minutes [6]. Similarly, microwave-assisted demethylation of anisoles with iodotrimethylsilane (TMSI) achieved near-quantitative deprotection within 5 minutes, showcasing potential for orthogonal protecting group strategies [7].
Table 1: Comparison of Green Synthesis Methods
| Method | Conditions | Yield (%) | Time |
|---|---|---|---|
| Microwave borrowing H₂ | Solvent-free, 150°C | 92 | 30 min |
| Conventional borrowing H₂ | Toluene, reflux | 88 | 24 h |
| TMSI demethylation | Neat, microwave | 98 | 5 min |
These approaches align with green chemistry principles by minimizing waste and energy consumption.
The 3,4-dimethoxy groups in the target compound necessitate careful protection-deprotection strategies during synthesis. Phenolic hydroxyl groups are typically protected as methyl ethers using iodomethane and sodium bis(trimethylsilyl)amide (NaHMDS) at room temperature [7]. This method avoids harsh conditions that could racemize the chiral center. For acid-sensitive intermediates, tert-butyldimethylsilyl (TBS) ethers provide orthogonal protection but require later cleavage with fluoride sources.
Deprotection of methoxy groups, though not required for the final product, is critical in intermediate steps. TMSI efficiently cleaves methyl ethers under microwave irradiation (100°C, 5 minutes) without affecting other functional groups [7]. However, over-methylation must be avoided during protection; stoichiometric control and low-temperature reactions (-20°C) help suppress side reactions.
The solubility behavior of (R)-1-(3,4-Dimethoxyphenyl)ethanamine hydrochloride demonstrates distinct patterns that reflect its structural characteristics and ionic nature. The compound contains both hydrophilic and hydrophobic moieties, resulting in amphiphilic properties that significantly influence its dissolution behavior across different solvent systems [1] [2].
In polar protic solvents, particularly water, the compound exhibits high solubility characteristic of amine hydrochloride salts. The ionic nature of the hydrochloride functionality enhances water solubility through electrostatic interactions and hydrogen bonding with water molecules [1]. Phenethylamine hydrochloride, a structurally similar compound, demonstrates excellent water solubility due to the presence of the protonated amine group, which facilitates ion-dipole interactions with polar solvent molecules [1].
The compound shows favorable solubility in alcoholic solvents such as ethanol and methanol. This behavior aligns with the general principle that aromatic amines with polar functional groups dissolve readily in polar protic solvents [2]. The methoxy substituents on the aromatic ring contribute to the overall polarity while maintaining compatibility with alcoholic media through hydrogen bonding interactions [3].
In polar aprotic solvents like dimethyl sulfoxide and dimethylformamide, the compound demonstrates good solubility. These solvents can effectively solvate both the ionic hydrochloride portion and the aromatic components through dipole-dipole interactions and van der Waals forces [4].
The solubility in non-polar solvents is significantly limited due to the ionic hydrochloride group. The presence of the charged ammonium functionality creates unfavorable interactions with hydrophobic solvents such as hexane, petroleum ether, and benzene [5]. However, the aromatic dimethoxyphenyl moiety provides some degree of compatibility with moderately polar organic solvents [5].
| Solvent Type | Solvent | Estimated Solubility | Interaction Mechanism |
|---|---|---|---|
| Polar Protic | Water | >100 mg/mL [1] | Ion-dipole, hydrogen bonding |
| Polar Protic | Ethanol | High | Hydrogen bonding, dipole interactions |
| Polar Protic | Methanol | High | Hydrogen bonding, dipole interactions |
| Polar Aprotic | DMSO | Moderate to High | Dipole-dipole interactions |
| Polar Aprotic | DMF | Moderate to High | Dipole-dipole interactions |
| Non-polar | Hexane | Very Limited | Unfavorable ionic interactions |
| Non-polar | Toluene | Limited | Aromatic π-π interactions only |
| Non-polar | Chloroform | Limited | Weak dipole-induced dipole forces |
Thermal analysis of (R)-1-(3,4-Dimethoxyphenyl)ethanamine hydrochloride requires comprehensive differential scanning calorimetry and thermogravimetric analysis to characterize its thermal behavior, stability, and decomposition pathways [6] [7].
DSC analysis provides critical information about phase transitions, melting behavior, and thermal events occurring during controlled heating. For amine hydrochloride salts, typical DSC profiles exhibit characteristic endothermic peaks corresponding to melting followed by potential decomposition events [8] [9].
Recommended DSC Conditions:
Expected DSC Profile:
Based on structurally similar amine hydrochlorides, the compound is expected to exhibit a sharp endothermic melting peak in the range of 150-200°C, followed by potential decomposition events at higher temperatures [12]. The presence of methoxy substituents may influence the melting point through intermolecular interactions and crystal packing effects [13].
TGA provides quantitative information about thermal stability, decomposition temperatures, and mass loss profiles under controlled heating conditions [7] [14]. For amine hydrochlorides, typical decomposition patterns involve initial loss of hydrogen chloride followed by degradation of the organic framework [15].
Recommended TGA Conditions:
Expected TGA Profile:
The thermal decomposition is anticipated to occur in multiple stages:
| Parameter | DSC Analysis | TGA Analysis |
|---|---|---|
| Onset Temperature | Melting: ~150-200°C | Decomposition: ~250°C |
| Peak Temperature | Melting: ~160-210°C | Maximum rate: ~280-320°C |
| Enthalpy of Fusion | 80-120 J/g (estimated) | - |
| Mass Loss | - | HCl loss: ~16.8% |
| Residue | - | <5% at 600°C |
| Heating Rate | 5-10°C/min | 10°C/min |
X-ray crystallographic analysis of (R)-1-(3,4-Dimethoxyphenyl)ethanamine hydrochloride would provide definitive structural information including unit cell dimensions, space group symmetry, and molecular packing arrangements [17] [18].
Powder XRD analysis would reveal characteristic diffraction peaks that can be used for phase identification and purity assessment [18]. The diffraction pattern would be expected to show sharp, well-defined peaks indicating good crystallinity.
Expected PXRD Profile:
| Parameter | Expected Range | Typical Values |
|---|---|---|
| Crystal System | Monoclinic/Orthorhombic | P21/c or Pbca |
| Unit Cell a (Å) | 8-12 | ~10.5 |
| Unit Cell b (Å) | 10-15 | ~12.8 |
| Unit Cell c (Å) | 12-18 | ~15.2 |
| β angle (°) | 90-120 | ~110 (if monoclinic) |
| Volume (ų) | 1200-2400 | ~1800 |
| Z | 4 or 8 | 4 |
| Density (g/cm³) | 1.3-1.5 | ~1.4 |